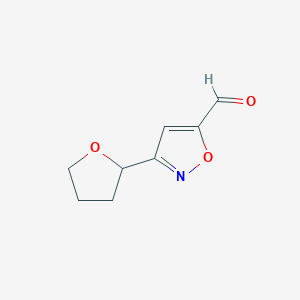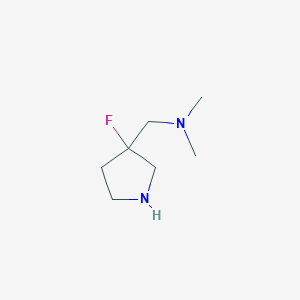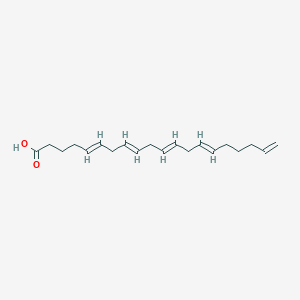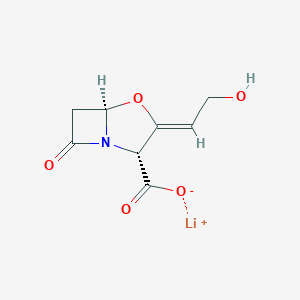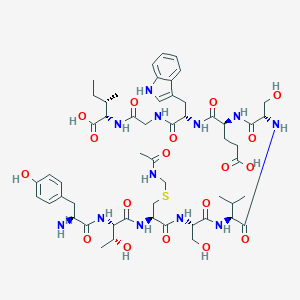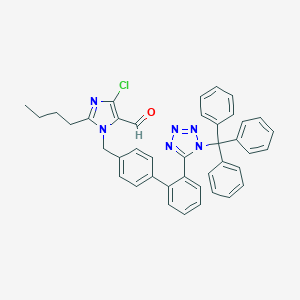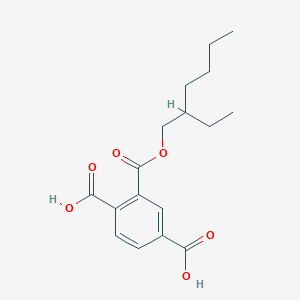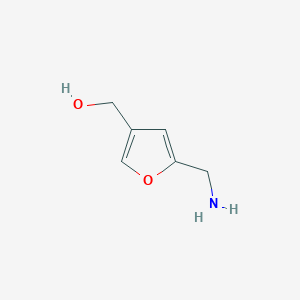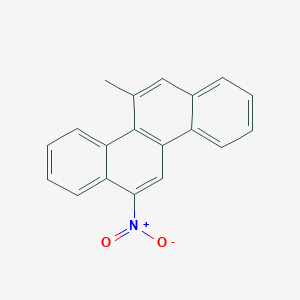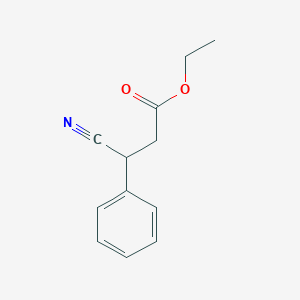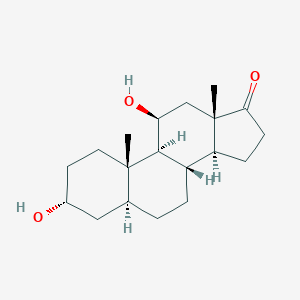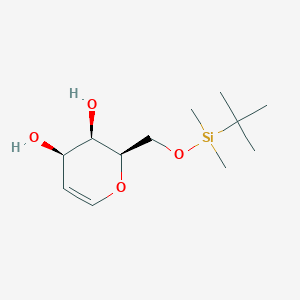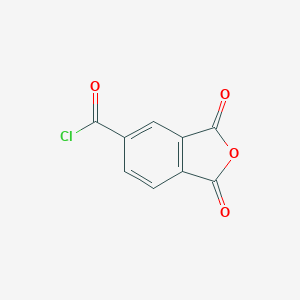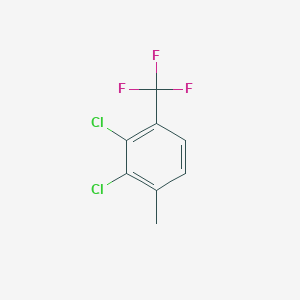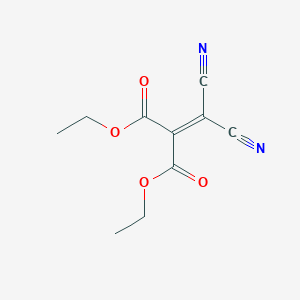
Propanedioicacid,2-(dicyanomethylene)-,1,3-diethylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedioicacid,2-(dicyanomethylene)-,1,3-diethylester, commonly known as DCE, is a chemical compound that has gained significant attention in the scientific community due to its versatile properties and potential applications. DCE is a highly reactive molecule that is widely used in the field of organic chemistry for its ability to undergo various chemical reactions.
Wirkmechanismus
The mechanism of action of DCE is not well understood, but it is believed to act as an electron acceptor due to the presence of the dicyanomethylene group. DCE is known to undergo various chemical reactions, including nucleophilic addition, Michael addition, and cycloaddition reactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of DCE. However, it has been reported that DCE exhibits low toxicity and does not have any significant adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of DCE is its high reactivity, which makes it a useful building block for the synthesis of various organic compounds. However, the high reactivity of DCE can also be a limitation as it can lead to unwanted side reactions. Additionally, DCE is highly sensitive to air and moisture, which can affect its purity and reactivity.
Zukünftige Richtungen
There are several future directions for the research on DCE, including the development of new synthetic methods, the exploration of its potential applications in materials science and medicinal chemistry, and the investigation of its mechanism of action. One potential application of DCE is in the development of new fluorescent probes for the detection of metal ions. Additionally, the use of DCE in the synthesis of new organic compounds with potential biological activity is an area of interest for future research.
Synthesemethoden
The synthesis of DCE involves the reaction between diethyl malonate and malononitrile in the presence of a base, such as sodium ethoxide. The reaction proceeds via the Michael addition mechanism, resulting in the formation of DCE. The purity of DCE can be enhanced by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
DCE has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. DCE is commonly used as a building block for the synthesis of various organic compounds, such as pyridine derivatives, benzimidazole derivatives, and quinoline derivatives. DCE has also been used as a dye sensitizer in solar cells and as a fluorescent probe for the detection of metal ions.
Eigenschaften
CAS-Nummer |
65305-80-8 |
|---|---|
Produktname |
Propanedioicacid,2-(dicyanomethylene)-,1,3-diethylester |
Molekularformel |
C10H10N2O4 |
Molekulargewicht |
222.2 g/mol |
IUPAC-Name |
diethyl 2-(dicyanomethylidene)propanedioate |
InChI |
InChI=1S/C10H10N2O4/c1-3-15-9(13)8(7(5-11)6-12)10(14)16-4-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
WPXRJHCUCBBBDE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=C(C#N)C#N)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C(=C(C#N)C#N)C(=O)OCC |
Synonyme |
diethyl (dicyanomethylidene)propanedioate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



